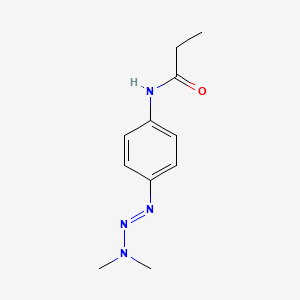
N-(4-Dimethylaminodiazenylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Dimethylaminodiazenylphenyl)propanamide is an organic compound with the molecular formula C11H16N4O It contains a secondary amide functional group and an aromatic ring substituted with a dimethylamino group and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Dimethylaminodiazenylphenyl)propanamide can be synthesized through a multi-step process involving the following key steps:
Diazotization: The starting material, 4-dimethylaminobenzenediazonium chloride, is prepared by diazotizing 4-dimethylaminobenzenamine with sodium nitrite in the presence of hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with propanamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Dimethylaminodiazenylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-Dimethylaminodiazenylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-Dimethylaminodiazenylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO, lacking the aromatic and diazenyl substituents.
N-(4-Dimethylaminophenyl)propanamide: Similar structure but without the diazenyl group.
N-(4-Nitrophenyl)propanamide: Contains a nitro group instead of the dimethylamino and diazenyl groups.
Uniqueness
N-(4-Dimethylaminodiazenylphenyl)propanamide is unique due to the presence of both the dimethylamino and diazenyl groups on the aromatic ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2084-62-0 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[4-(dimethylaminodiazenyl)phenyl]propanamide |
InChI |
InChI=1S/C11H16N4O/c1-4-11(16)12-9-5-7-10(8-6-9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16) |
InChI Key |
SFVATGHXWOFZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















